molecular formula C14H17NS B14154715 N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine CAS No. 6436-02-8

N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine

Cat. No.: B14154715
CAS No.: 6436-02-8
M. Wt: 231.36 g/mol
InChI Key: HVZPBXXOVBXJSO-UHFFFAOYSA-N
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Description

N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzopyrylium salt with a phenol derivative in the presence of a chiral anionic catalyst. This reaction is followed by acid-catalyzed cyclization to construct the bicyclic skeleton .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine is unique due to its specific bicyclic structure and the presence of a sulfur atom. This imparts distinct chemical reactivity and biological activity compared to other bicyclic compounds .

Properties

CAS No.

6436-02-8

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

N-phenyl-9-thiabicyclo[3.3.1]non-6-en-2-amine

InChI

InChI=1S/C14H17NS/c1-2-5-11(6-3-1)15-13-10-9-12-7-4-8-14(13)16-12/h1-7,12-15H,8-10H2

InChI Key

HVZPBXXOVBXJSO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC=CC1S2)NC3=CC=CC=C3

Origin of Product

United States

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